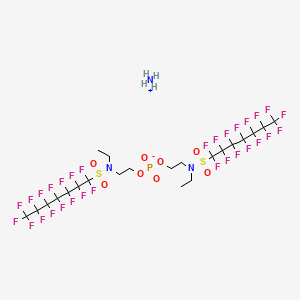![molecular formula C21H22FN3OS B12837611 N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound with the molecular formula C21H22FN3OS and a molecular weight of 383.482 g/mol. This compound is known for its unique chemical structure, which includes a quinazoline core, a fluorophenyl group, and a butyl chain. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide involves several steps. One common method includes the reaction of 4-fluoroaniline with 2-chloro-7-methylquinazoline in the presence of a base to form an intermediate. This intermediate is then reacted with butylamine and thioacetic acid under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity and specificity, while the butyl chain influences its solubility and bioavailability . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based drug used in cancer therapy.
Erlotinib: Another quinazoline derivative with anticancer properties.
Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H22FN3OS |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-butyl-2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-3-4-11-23-19(26)13-27-21-17-10-5-14(2)12-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26) |
Clé InChI |
QULUWRVVPKEVPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CSC1=NC(=NC2=C1C=CC(=C2)C)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
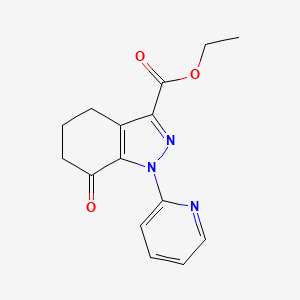
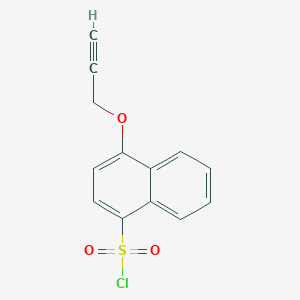
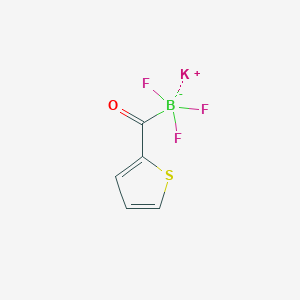
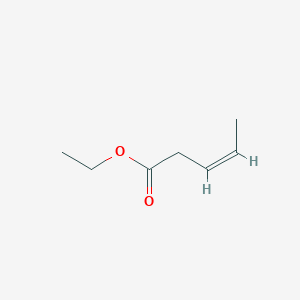
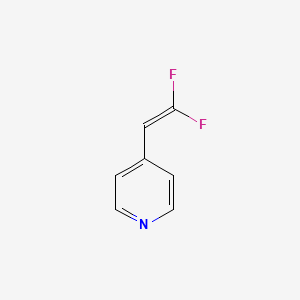
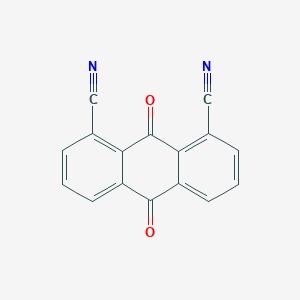
![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
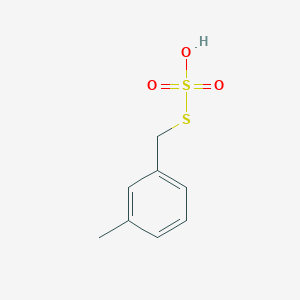
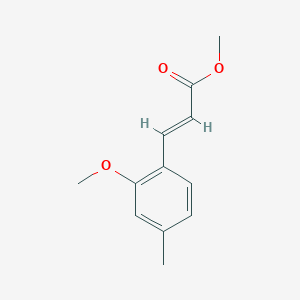
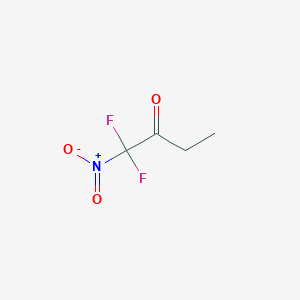
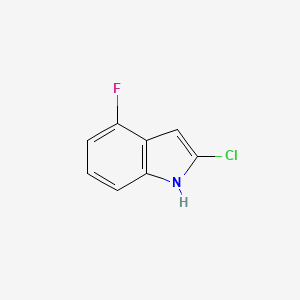
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
